(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
Description
Properties
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVORQGLVZJFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226163 | |
| Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-66-2 | |
| Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and reliable approach to synthesize (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine involves the CuAAC reaction between a 3-fluorophenyl azide and a propargylamine derivative.
- Azide: 3-Fluorophenyl azide
- Alkyne: Propargylamine or its derivatives
- Catalyst: Cu(II) sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as a reducing agent to generate Cu(I) in situ
- Solvent: Ethanol/water mixtures or methanol
- Temperature: Mild conditions, often room temperature to 40–45 °C
- Time: 1 to 24 hours depending on specific protocols
- The azide and alkyne are dissolved in a suitable solvent (e.g., ethanol/water 1:1 or methanol).
- CuSO4·5H2O and sodium ascorbate are added to catalyze the reaction.
- The mixture is stirred or subjected to microwave irradiation at 30 W and 40–45 °C for about 1 hour or stirred at room temperature for longer times.
- After completion, the reaction mixture is worked up by solvent removal, extraction, and purification via column chromatography.
Yields: Reported yields for related 1,2,3-triazole derivatives range from 58% to over 90%, depending on substrate and conditions.
Multicomponent One-Pot Synthesis Involving CuAAC
A more complex, yet efficient, approach involves a one-pot six-component reaction combining:
- Propargylamine
- 3-Fluorobenzaldehyde
- Trimethylsilyl azide (TMSN3)
- Isocyanide
- Benzyl bromide
- Sodium azide
This cascade reaction proceeds through sequential steps including imine formation, nucleophilic substitution, and CuAAC to form the triazole ring.
- Conducted in methanol at room temperature.
- Copper sulfate and sodium ascorbate catalyze the final cycloaddition.
- The reaction time is approximately 24 hours.
- Purification is done by flash column chromatography.
Yields: Moderate to good yields (~58%) reported for analogous compounds.
Synthesis via Propargylamine Acylation Followed by CuAAC
In some patented methods, propargylamine is first acylated with acid chlorides to form propargyl amides, which then undergo CuAAC with aryl azides including 3-fluorophenyl azide.
- Acid chloride dissolved in dry dichloromethane (DCM) is cooled to 0 °C.
- Propargylamine hydrochloride and triethylamine are added.
- Reaction mixture is stirred overnight at room temperature.
- Workup involves aqueous extraction and drying.
- The resulting propargyl amide is subjected to CuAAC with 3-fluorophenyl azide under copper catalysis.
Yields: The overall yield for the final triazole product ranges between 60–81%.
Organocatalytic and Alternative Synthetic Routes
Some research explores organocatalytic methods for 1,2,3-triazole synthesis involving enamines and azides, but these are generally applied to other triazole derivatives and less directly to this compound. These methods typically involve:
- Catalysts such as diethylamine or pyrrolidine.
- Mild conditions and solvent systems like DMSO.
- Reactions proceeding via enamine intermediates and cycloaddition steps.
While promising for structural analogues, these methods are less commonly reported for the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| CuAAC (Azide + Propargylamine) | 3-Fluorophenyl azide, propargylamine | CuSO4·5H2O + sodium ascorbate | Ethanol/water or MeOH | 25–45 °C | 1–24 hours | 58–90 | Microwave or stirring; widely used method |
| One-pot Six-Component Reaction | Propargylamine, 3-fluorobenzaldehyde, TMSN3, isocyanide, benzyl bromide, NaN3 | CuSO4·5H2O + sodium ascorbate | Methanol | Room temperature | ~24 hours | ~58 | Cascade reaction; operationally simple |
| Propargylamine Acylation + CuAAC | Acid chloride, propargylamine hydrochloride, 3-fluorophenyl azide | Cu(I) generated in situ | DCM, then CuAAC solvent | 0 °C to RT | Overnight + CuAAC time | 60–81 | Two-step process; patented method |
| Organocatalytic Routes | Aromatic azides, enamines, organocatalysts | Diethylamine, pyrrolidine | DMSO | 25–50 °C | 2–4 hours | Variable | Less common for target compound |
Detailed Research Findings and Notes
The CuAAC reaction is highly regioselective, producing the 1,4-disubstituted 1,2,3-triazole ring, which is consistent with the structure of this compound.
Microwave-assisted CuAAC can significantly reduce reaction times and improve yields, as demonstrated in similar triazole syntheses.
The choice of solvent and copper source impacts the reaction efficiency; aqueous ethanol or methanol are preferred for solubility and environmental considerations.
The one-pot multicomponent synthesis offers structural diversity and step economy but may require careful optimization to maximize yield and purity.
The acylation of propargylamine prior to CuAAC allows for the introduction of additional functional groups, expanding the compound's chemical space for biological applications.
Organocatalytic methods, while innovative, have limitations when applied to aliphatic azides or specific fluorinated substrates, often resulting in lower yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural analogs of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine differ primarily in the substituents attached to the triazole ring. Key examples include:
- Electronic Effects : The 3-fluorophenyl group in the target compound provides electron-withdrawing character, which may enhance binding to electron-rich biological targets compared to electron-donating groups (e.g., p-tolyl in ).
- Solubility : Substituents like oxetane () or hydrophilic groups improve solubility, whereas hydrophobic groups (e.g., p-tolyl) favor membrane permeability.
Physicochemical Properties
- Molecular Weight : The target compound has a calculated molecular weight of 193.2 g/mol (C9H9FN4), comparable to analogs like the oxetane derivative (190.6 g/mol, ).
- Purity : Commercial analogs often report ≥95% purity (e.g., ), whereas discontinued products () may have lower batch consistency.
Crystallographic Data
These studies reveal planar triazole rings and predictable bond lengths (~1.34 Å for C-N in triazole).
Biological Activity
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a synthetic organic compound characterized by its unique triazole structure combined with a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈FN₅O
The synthesis typically involves multi-step processes including the formation of the triazole ring through Huisgen cycloaddition reactions and subsequent substitutions to introduce the fluorophenyl and methanamine groups.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole-based compounds demonstrate effective inhibition against strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL . The presence of the fluorophenyl group enhances these activities by increasing lipophilicity and interaction with bacterial membranes.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| BOK-2 | 1.8 | M. tuberculosis |
| BOK-3 | 2.4 | M. tuberculosis |
| BOK-4 | 6.9 | M. tuberculosis |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of triazole compounds. For example, one derivative demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values as low as 0.67 μmol/L after 48 hours of treatment . The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as Notch-AKT.
| Cell Line | IC₅₀ (μmol/L) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 2.96 | 24 |
| MDA-MB-231 | 0.80 | 48 |
| SK-BR-3 | 1.21 | 48 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biochemical pathways. In particular, it has shown promise as a DprE1 enzyme inhibitor, which is vital in the biosynthesis of mycobacterial cell walls . The structure–activity relationships indicate that modifications to the triazole ring can significantly affect inhibitory potency.
Case Studies
Several case studies have illustrated the compound's biological activities:
- Antimycobacterial Study : A study assessed the effectiveness of synthesized triazole derivatives against M. tuberculosis. The results showed that compounds with amide functionalities exhibited enhanced potency compared to their counterparts lacking such groups .
- Cytotoxicity Assessment : In vitro cytotoxicity was evaluated using mouse fibroblast 3T3 cells to assess safety profiles. Compounds were tested at varying concentrations, revealing a concentration-dependent decline in cell viability at higher doses .
Q & A
Q. What are the standard synthetic routes for (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine, and what reaction conditions ensure high yield?
The synthesis involves a two-step process:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between propargylamine and a 3-fluorophenyl azide generates the 1,4-disubstituted triazole core. Optimal conditions include CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and a 1:1 DMF/H₂O solvent system at 50°C for 12 hours .
- Fluorophenyl Introduction : Nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling may introduce the 3-fluorophenyl group. For SNAr, K₂CO₃ in DMF at 80°C is typical .
Q. How is the purity and structure of this compound validated in research settings?
- Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is standard for biological testing .
- Structural Confirmation :
- NMR : ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.10 (triazole-H), 7.45–7.80 (fluorophenyl aromatic protons), and 3.50 (methanamine -CH₂-) .
- HRMS : Exact mass confirmation (C₉H₉FN₄, [M+H]⁺ = 193.0885) .
Q. What in vitro models are used to evaluate its antimicrobial and anticancer potential?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv (e.g., MIC ≤6.25 µg/mL) using the Microplate Alamar Blue Assay .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with parallel testing on 3T3 fibroblasts to calculate selectivity indices (IC₅₀ cancer/non-cancer ratio) .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be mitigated?
- CuAAC vs. RuAAC : Cu(I) ensures 1,4-regioselectivity, while ruthenium catalysts (RuAAC) favor 1,5-isomers. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
- Microwave Assistance : Reduces reaction time (30 min vs. 12 hours) and improves yield (85%→92%) by enhancing Cu(I) activation .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Assay Standardization : Adopt CLSI guidelines for MIC testing; control variables like inoculum size (5×10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized triazole derivatives) that may affect activity .
Q. How does the 3-fluorophenyl moiety influence binding to monoamine oxidase (MAO) enzymes?
- Molecular Docking : The fluorine atom engages in halogen bonding with MAO-B Tyr398, while the triazole nitrogen forms hydrogen bonds with Gln206. MD simulations (100 ns) show stable binding (RMSD <2 Å) .
- SAR Studies : Analogues without fluorine show 10-fold reduced MAO-B inhibition (IC₅₀ = 1.2 µM vs. 12 µM), highlighting fluorine's electronic effects .
Q. What computational methods predict oxidative degradation pathways?
- DFT Calculations : HOMO-LUMO analysis identifies the triazole ring as the most oxidation-prone site (HOMO = -5.8 eV). LC-MS validates the formation of a carboxylic acid derivative (m/z 209.0769) upon treatment with H₂O₂ .
Q. How are competing substitution reactions managed during fluorophenyl modification?
- Directing Groups : Introducing nitro (-NO₂) at the para position directs electrophiles to the meta site. Subsequent hydrogenation removes the nitro group post-substitution .
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states in SNAr, reducing side products (e.g., diaryl ethers) from 15%→3% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
